(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine
Description
(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine is a bifunctional aromatic amine featuring a fluorophenyl group and a trifluoromethylphenyl group linked via a methanamine backbone. This structure combines electron-withdrawing substituents (fluorine and trifluoromethyl groups) with a primary amine, which confers unique electronic and steric properties.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKNZIQXBOFPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-fluorobenzylamine with 4-(trifluoromethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, which impact physicochemical properties and applications. Below is a detailed comparison (Table 1):
Table 1: Comparative Analysis of (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine and Analogous Compounds
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and analogs (e.g., entries 4–6) enhances electrophilicity, making these compounds reactive in catalytic cycles or as intermediates in drug synthesis .
- Lipophilicity: Fluorine and CF₃ substituents increase logP values compared to non-fluorinated analogs (e.g., entry 2 vs. entry 1), improving blood-brain barrier penetration in CNS-targeted drugs .
- Synthetic Flexibility : Compounds like entry 6 demonstrate the utility of Schiff base chemistry for generating catalysts, whereas entry 2 highlights ether-linked fluorophenyl motifs for antimicrobial agents .
Biological Activity
(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine, also known as a fluorinated aromatic amine, has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluorine and trifluoromethyl groups, suggests enhanced interactions with biological targets, potentially leading to various therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Trifluoromethyl Group : Known to increase biological activity through improved membrane permeability and interaction with protein targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism may involve:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes .
- Cytotoxicity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Biological Activity Overview
Research has demonstrated that this compound possesses several biological activities:
Case Studies
- Anticancer Screening : A study evaluated the compound's efficacy against multiple human cancer cell lines using the National Cancer Institute's NCI-60 screening program. Results indicated significant cytotoxicity at concentrations as low as 50 µM, particularly in melanoma cells .
- Molecular Docking Studies : In silico docking studies revealed that compounds with similar structures engage in hydrogen bonding and halogen interactions with target proteins, enhancing their biological activity. This interaction pattern is crucial for understanding the compound's mechanism at the molecular level .
- Comparative Analysis : The compound was compared with other fluorinated derivatives, indicating that the trifluoromethyl group significantly enhances biological activity due to its electron-withdrawing nature, which facilitates stronger interactions with protein targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
